Cas no 620113-73-7 (CCG-63808)

CCG-63808 structure
Produktname:CCG-63808
CAS-Nr.:620113-73-7
MF:C25H15FN4O2S
MW:454.475607156754
MDL:MFCD04167973
CID:836623
PubChem ID:5948316
CCG-63808 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (E)-2-(Benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
- alpha-[[2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene]-2-benzothiazoleacetonitrile
- CCG-63808
- (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3...
- AC1NZYA1
- CCG 63808
- CHEMBL1604848
- HMS1804O11
- MolPort-000-250-457
- STK704875
- STOCK4S-48272
- UNII-SAU68994A6
- DTXSID70211065
- Q27075775
- DA-72015
- AKOS001693904
- 2-BENZOTHIAZOLEACETONITRILE, .ALPHA.-((2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
- 620113-73-7
- BRD-K68474505-001-01-9
- 2-BENZOTHIAZOLEACETONITRILE, ALPHA-((2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
- DTXCID70133556
- GTPL8725
- NCGC00101423-01
- HY-70075
- SAU68994A6
- AC-36388
- F82212
- (E)-2-(1,3-benzothiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxopyrido(1,2-a)pyrimidin-3-yl)prop-2-enenitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- (E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- MS-28266
-
- MDL: MFCD04167973
- Inchi: InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3/b16-13+
- InChI-Schlüssel: IPZHFKHGSYRBNT-DTQAZKPQSA-N
- Lächelt: N#C/C(C1=NC2=CC=CC=C2S1)=C\C3=C(N=C4C(C)=CC=CN4C3=O)OC5=CC=C(C=C5)F
Berechnete Eigenschaften
- Genaue Masse: 454.09015
- Monoisotopenmasse: 454.08997507g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1030
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topologische Polaroberfläche: 107Ų
Experimentelle Eigenschaften
- Dichte: 1.37
- Siedepunkt: 534.5°C at 760 mmHg
- Flammpunkt: 277°C
- Brechungsindex: 1.695
- PSA: 78.58
- LogP: 5.60818
CCG-63808 Sicherheitsinformationen
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
CCG-63808 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027982-10mg |
CCG-63808,99% |
620113-73-7 | 99% | 10mg |
¥1692 | 2024-05-22 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C126096-50mg |
CCG-63808 |
620113-73-7 | ≥99% | 50mg |
¥2350.90 | 2023-09-03 | |
MedChemExpress | HY-70075-50mg |
CCG-63808 |
620113-73-7 | ≥98.0% | 50mg |
¥2558 | 2024-04-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C878164-10mg |
CCG-63808 |
620113-73-7 | ≥97% | 10mg |
¥1,168.20 | 2022-09-02 | |
Matrix Scientific | 096062-250mg |
(E)-2-(Benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile, 95+% |
620113-73-7 | 95+% | 250mg |
$1361.00 | 2023-09-08 | |
DC Chemicals | DC9613-250 mg |
CCG-63808 |
620113-73-7 | >98% | 250mg |
$600.0 | 2022-03-01 | |
ChemScence | CS-0041-10mg |
CCG-63808 |
620113-73-7 | ≥97.0% | 10mg |
$198.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C878164-50mg |
CCG-63808 |
620113-73-7 | ≥97% | 50mg |
¥1,949.40 | 2022-09-02 | |
Ambeed | A498604-50mg |
Ccg-63808 |
620113-73-7 | 99+% | 50mg |
$511.0 | 2025-02-22 | |
DC Chemicals | DC9613-250mg |
CCG-63808 |
620113-73-7 | >98% | 250mg |
$600.0 | 2023-09-15 |
CCG-63808 Verwandte Literatur
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
620113-73-7 (CCG-63808) Verwandte Produkte
- 620112-78-9(CCG-63802)
- 40230-97-5(N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline)
- 1353984-15-2(tert-butyl N-{2-[(2-hydroxyethyl)amino]cyclohexyl}-N-methylcarbamate)
- 2764010-32-2(2-[N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamido]acetic acid)
- 1344704-36-4(Methyl 2-chloro-2-(3-cyanophenyl)acetate)
- 1189959-27-0(1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(3-methylpent-1-yn-3-yl)oxy]propan-2-ol dihydrochloride)
- 2828433-43-6((2,3-Dichloro-5-fluorophenyl)boronic acid)
- 1375452-67-7((6-(Aminomethyl)pyridin-3-yl)boronic acid)
- 1083326-29-7((pyridazin-4-yl)boronic acid)
- 2229253-03-4((3-fluoro-2-hydroxyphenyl)methanesulfonamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:620113-73-7)CCG-63808

Reinheit:99%
Menge:50mg
Preis ($):292.0
atkchemica
(CAS:620113-73-7)CCG-63808

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung